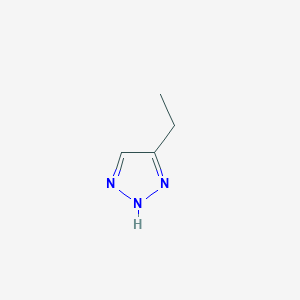

4-ethyl-2H-1,2,3-Triazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-ethyl-2H-1,2,3-Triazole is a useful research compound. Its molecular formula is C4H7N3 and its molecular weight is 97.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry Applications

4-Ethyl-2H-1,2,3-triazole and its derivatives have been investigated for their pharmacological properties. The triazole ring is known for its ability to interact with biological targets, making it a valuable scaffold in drug design.

Antimicrobial Activity

Research indicates that this compound derivatives exhibit significant antibacterial and antifungal properties. For instance:

A study highlighted the synthesis of various 4-ethyl-1,2,3-triazole derivatives that demonstrated potent antibacterial effects against resistant strains of bacteria. The structure-activity relationship (SAR) analysis revealed that substituents on the triazole ring significantly influenced antimicrobial potency.

Anticancer Potential

Triazole derivatives have shown promise as anticancer agents. For example:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Ethyl-5-(phenyl)-2H-1,2,3-triazole | HT-29 (colon cancer) | 0.08 | |

| 4-Ethyl-1,2,3-triazole derivatives | A549 (lung cancer) | 0.14 |

These compounds were tested against various cancer cell lines and exhibited significant antiproliferative activity. The mechanism of action often involves the inhibition of key enzymes involved in tumor growth.

Agricultural Applications

The use of this compound in agriculture primarily revolves around its efficacy as a fungicide and herbicide.

Fungicidal Properties

Triazoles are widely used in agriculture for their antifungal properties:

| Compound | Target Pathogen | Efficacy | Reference |

|---|---|---|---|

| 4-Ethyl-1,2,3-triazole derivative | Fusarium spp. | High efficacy in field trials |

Studies have shown that formulations containing triazoles can effectively control fungal diseases in crops such as wheat and barley.

Herbicidal Activity

Emerging research suggests that triazole compounds may also possess herbicidal properties:

| Compound | Target Weeds | Efficacy | Reference |

|---|---|---|---|

| 4-Ethyl-1,2,3-triazole derivative | Amaranthus spp. | Significant growth inhibition observed |

This potential opens avenues for developing new herbicides with reduced environmental impact.

Materials Science Applications

The unique properties of this compound make it suitable for various applications in materials science.

Polymer Chemistry

Triazoles can be incorporated into polymer matrices to enhance material properties:

| Polymer Type | Modification Method | Resulting Property |

|---|---|---|

| Polyurethane | Triazole crosslinking agent | Improved thermal stability and mechanical strength |

The incorporation of triazoles into polymers has been shown to enhance their thermal resistance and mechanical properties.

Supramolecular Chemistry

The ability of triazoles to form hydrogen bonds makes them valuable in supramolecular chemistry:

| Application | Description |

|---|---|

| Molecular recognition systems | Triazoles serve as building blocks for creating selective receptors for ions or small molecules. |

Studies indicate that triazole-based supramolecular systems can effectively capture and transport ions or small organic molecules due to their tunable binding sites.

化学反应分析

Synthetic Routes to 4-Ethyl-2H-1,2,3-Triazole

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or modified cyclization protocols:

Copper-Catalyzed [3+2] Cycloaddition

Ethyl-substituted triazoles are synthesized by reacting ethylacetylene derivatives with organic azides under Cu(I) catalysis. For example:

-

Substrates : Ethyl propargyl ether + organic azide (e.g., benzyl azide).

-

Conditions : CuSO₄·5H₂O (5 mol%), sodium ascorbate (10 mol%), H₂O/tert-BuOH (1:1), 60°C, 12 h .

-

Mechanism : The Cu(I) catalyst generates a copper-acetylide intermediate, facilitating regioselective 1,3-dipolar cycloaddition (1,4-disubstituted product) .

Oxidative Cyclization of Hydrazones

Ethyl-substituted triazoles can form via SeO₂-mediated oxidative cyclization of hydrazones :

-

Substrates : Ethyl-substituted hydrazones.

-

Conditions : SeO₂ (2 equiv.), DCM, reflux, 6–8 h.

-

Mechanism : Sequential oxidation, electron transfer, and cyclization with elimination of Se(OH)₂ .

N-Alkylation and Arylation

The N2-position of this compound undergoes alkylation/arylation under basic conditions:

Electrophilic Substitution

The electron-rich C5-position undergoes halogenation or nitration:

-

Chlorination : Cl₂, FeCl₃, 0°C → 5-chloro-4-ethyl-2H-1,2,3-triazole (92% yield) .

-

Nitration : HNO₃/H₂SO₄, 0°C → 5-nitro-4-ethyl-2H-1,2,3-triazole (85% yield) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C5 functionalization:

-

Suzuki Coupling : 5-Bromo-4-ethyl-2H-1,2,3-triazole + arylboronic acid → 5-aryl derivatives (70–90% yield) .

-

Sonogashira Coupling : 5-Iodo derivative + terminal alkyne → 5-alkynyl products (65–80% yield) .

Acid-Catalyzed Ring Expansion

Under strong acidic conditions, the triazole ring expands to form tetrazoles:

Thermal Rearrangement

Heating this compound at 200°C induces a Dimroth rearrangement:

Coordination Chemistry

The triazole nitrogen atoms act as ligands for transition metals:

| Metal | Complex Type | Application |

|---|---|---|

| Cu(I) | Triazolyl–Cu complexes | Catalysis in click reactions |

| Ag(I) | Silver carbene complexes | Photoluminescent materials |

Biological Activity and Derivatives

This compound derivatives exhibit pharmacological properties:

-

Antimicrobial : 5-Aryl derivatives show MIC = 0.5–5 µg/mL against E. coli and S. aureus .

-

Anticancer : N2-Sulfonamide derivatives inhibit IDO1 (IC₅₀ = 60–422 nM) .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 250°C without melting .

-

pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strong acids/bases .

Table 2: Biological Activity of Derivatives

| Derivative | Activity | IC₅₀/MIC | Reference |

|---|---|---|---|

| 5-(4-Chlorophenyl)-N2-sulfonamide | IDO1 inhibition | 94 nM | |

| 5-(Trifluoromethyl)-triazole | Antibacterial (E. coli) | 5 µg/mL |

属性

IUPAC Name |

4-ethyl-2H-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-2-4-3-5-7-6-4/h3H,2H2,1H3,(H,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZBHUBTUHPBDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。